Bienvenue dans la boutique en ligne BenchChem!

4-[8-(2,1,3-Benzoxadiazol-5-yl)-1,7-naphthyridin-6-yl]benzoic acid

PDE4 subtype selectivity cAMP signaling enzymatic inhibition

4-[8-(2,1,3-Benzoxadiazol-5-yl)-1,7-naphthyridin-6-yl]benzoic acid (CAS 426268-06-6), also known as NVP-ABE171, is a 6,8-disubstituted 1,7-naphthyridine derivative and a potent, orally active phosphodiesterase 4 (PDE4) inhibitor developed by Novartis. The compound exhibits striking subtype selectivity within the PDE4 family, preferentially inhibiting PDE4D (IC50 = 1.5 nM) over PDE4B (34 nM), PDE4A (602 nM), and PDE4C (1230 nM), translating to a 22-fold window between PDE4D and the next most sensitive isoform.

Molecular Formula C21H12N4O3
Molecular Weight 368.3 g/mol
CAS No. 426268-06-6
Cat. No. B1666464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[8-(2,1,3-Benzoxadiazol-5-yl)-1,7-naphthyridin-6-yl]benzoic acid
CAS426268-06-6
SynonymsABE171;  ABE-171;  ABE 171;  NVP-ABE171;  NVP-ABE-171;  NVP-ABE 171.
Molecular FormulaC21H12N4O3
Molecular Weight368.3 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=NC(=C2N=C1)C3=CC4=NON=C4C=C3)C5=CC=C(C=C5)C(=O)O
InChIInChI=1S/C21H12N4O3/c26-21(27)13-5-3-12(4-6-13)17-10-14-2-1-9-22-19(14)20(23-17)15-7-8-16-18(11-15)25-28-24-16/h1-11H,(H,26,27)
InChIKeyIALXIRPKVRUJQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

4-[8-(2,1,3-Benzoxadiazol-5-yl)-1,7-naphthyridin-6-yl]benzoic acid (NVP-ABE171): Procurement-Ready PDE4D-Selective Inhibitor for Inflammation & Oncology Research


4-[8-(2,1,3-Benzoxadiazol-5-yl)-1,7-naphthyridin-6-yl]benzoic acid (CAS 426268-06-6), also known as NVP-ABE171, is a 6,8-disubstituted 1,7-naphthyridine derivative and a potent, orally active phosphodiesterase 4 (PDE4) inhibitor developed by Novartis [1]. The compound exhibits striking subtype selectivity within the PDE4 family, preferentially inhibiting PDE4D (IC50 = 1.5 nM) over PDE4B (34 nM), PDE4A (602 nM), and PDE4C (1230 nM), translating to a 22-fold window between PDE4D and the next most sensitive isoform [2]. Originally disclosed in Bioorganic & Medicinal Chemistry Letters and characterized pharmacologically in the Journal of Pharmacology and Experimental Therapeutics, NVP-ABE171 has been benchmarked extensively against the clinical candidate Ariflo (cilomilast, SB-207499) in head-to-head biochemical and functional assays [2][3].

Why Not All PDE4 Inhibitors Are Interchangeable: Subtype Selectivity Dictates Functional Outcome for 4-[8-(2,1,3-Benzoxadiazol-5-yl)-1,7-naphthyridin-6-yl]benzoic acid


The PDE4 inhibitor landscape spans pan-isoform agents such as roflumilast (IC50 ~0.2–4.3 nM across PDE4A/B/D splice variants with minimal subtype discrimination) and rolipram (PDE4B IC50 ≈ 130 nM, PDE4D IC50 ≈ 240 nM, ratio <2) through to partially selective agents like cilomilast (Ariflo, IC50 ≈ 110 nM). NVP-ABE171 occupies a distinct position with a PDE4D:PDE4B selectivity ratio of approximately 23-fold and PDE4D:PDE4A selectivity exceeding 400-fold, a profile achieved through the 6,8-disubstituted 1,7-naphthyridine scaffold bearing a 2,1,3-benzoxadiazol-5-yl substituent [1]. This contrasts sharply with pan-inhibitors where inhibition of the PDE4B isoform has been mechanistically linked to dose-limiting gastrointestinal side effects. Generic substitution among PDE4 inhibitors therefore risks conflating compounds that have profoundly different isoform occupancy patterns at pharmacologically relevant concentrations, with downstream consequences for cAMP compartmentation, inflammatory cell functional responses, and in vivo therapeutic windows [2].

Quantitative Differentiation Evidence: NVP-ABE171 (4-[8-(2,1,3-Benzoxadiazol-5-yl)-1,7-naphthyridin-6-yl]benzoic acid) vs. PDE4 Comparators


PDE4 Isoform Potency & Selectivity: NVP-ABE171 Delivers >400-Fold PDE4D Preference Unlike Pan-Inhibitors

In head-to-head biochemical profiling against purified human PDE4 isozymes, NVP-ABE171 inhibited PDE4D with an IC50 of 1.5 nM, compared with 34 nM for PDE4B (23-fold selectivity), 602 nM for PDE4A (401-fold selectivity), and 1230 nM for PDE4C (820-fold selectivity) [1]. In contrast, roflumilast—a clinically approved PDE4 inhibitor—displays equipotent inhibition across PDE4A1, PDE4B1, and PDE4D2 subtypes with IC50 values of 0.7, 0.9, and 0.2 nM respectively, yielding a PDE4D:PDE4B selectivity ratio of ≤4.5 [2]. Rolipram similarly exhibits poor intra-PDE4 discrimination (PDE4B IC50 ≈ 130 nM; PDE4D IC50 ≈ 240 nM; ratio <2) .

PDE4 subtype selectivity cAMP signaling enzymatic inhibition isoform profiling

In Vitro Human Inflammatory Cell Potency: NVP-ABE171 Outperforms Ariflo by 7- to 50-Fold Across Multiple Functional Readouts

In a direct head-to-head comparison using human primary cells, NVP-ABE171 inhibited eosinophil oxidative burst with an IC50 of 6.0 nM, whereas the clinical-stage PDE4 inhibitor Ariflo (cilomilast) achieved an IC50 of 104.7 nM—representing a 17.5-fold potency advantage [1]. NVP-ABE171 also suppressed T-cell cytokine release and monocyte TNF-α production in the nanomolar range, with Ariflo requiring 7- to 50-fold higher concentrations to achieve comparable inhibition [1].

human inflammatory cells eosinophil neutrophil T-cell cytokine TNF-α

In Vivo Anti-Inflammatory Efficacy in Pulmonary Models: NVP-ABE171 Is 100-Fold More Potent Than Ariflo with >24-Hour Duration of Action

In BALB/c mice challenged with LPS, NVP-ABE171 inhibited airway neutrophil influx with an ED50 in the range of 3 mg/kg (p.o.), while Ariflo showed no activity up to 10 mg/kg [1]. In ovalbumin-sensitized Brown Norway rats, NVP-ABE171 suppressed LPS-induced airway neutrophil influx (ED50 = 0.2 mg/kg) and ovalbumin-induced eosinophil influx (ED50 = 0.1 mg/kg); Ariflo was approximately 100-fold less potent in both models [1]. Notably, NVP-ABE171 maintained efficacy for more than 24 hours post-dose in the ovalbumin model, establishing sustained pharmacodynamic coverage [1].

lung inflammation asthma model COPD model in vivo efficacy ED50

PDE4D-Selective Anti-Cancer Activity: NVP-ABE171 and Cilomilast Show Comparable In Vivo Xenograft Efficacy but at Doses Reflecting Their Potency Differential

In LNCaP-C4 prostate cancer xenografts, both NVP-ABE171 (1 mg/kg/day p.o.) and cilomilast (25 mg/kg/day p.o.) significantly decreased tumor wet weight and increased apoptosis compared to vehicle controls after 6 weeks of treatment [1]. The 25-fold dosing differential mirrors the compounds' relative PDE4D biochemical potencies (IC50 = 1.5 nM vs. ~110 nM). In vitro, NVP-ABE171 at 25 nM reduced LNCaP-C4 proliferation with comparable efficacy to 0.5 μM cyclopamine, and the combination showed additive effects on Gli1 mRNA suppression [2].

prostate cancer PDE4D oncology xenograft apoptosis hedgehog signaling

Chemical Scaffold Uniqueness: 1,7-Naphthyridine Core with 2,1,3-Benzoxadiazole Substituent Distinguishes NVP-ABE171 from Catechol-Ether and Pyridyl-Based PDE4 Inhibitors

NVP-ABE171 belongs to the 6,8-disubstituted 1,7-naphthyridine class, a chemotype distinct from the catechol-ether family (rolipram, roflumilast) and the cyclohexanecarboxylic acid series (cilomilast/Ariflo) [1]. The 2,1,3-benzoxadiazol-5-yl substituent at the 8-position of the naphthyridine ring, combined with a 4-benzoic acid moiety at the 6-position, was optimized through palladium-catalyzed cross-coupling SAR to yield PDE4D-selective inhibition. The progenitor lead compound 11 from the same series inhibited PDE4D with an IC50 of 1 nM with 55-fold, 175-fold, and 1000-fold selectivity over PDE4B, PDE4A, and PDE4C, respectively [2]. This scaffold is protected under the Novartis patent estate (EP 0934320; US 6136821), and the compound is assigned the development code RO-4582640 in addition to NVP-ABE171 [3].

chemical scaffold 1,7-naphthyridine benzoxadiazole structural differentiation IP position

Oral Bioactivity in Adjuvant Arthritis: NVP-ABE171 Demonstrates Disease-Modifying Potential Beyond Pulmonary Indications

In addition to its pulmonary anti-inflammatory profile, NVP-ABE171 was orally active in a rat adjuvant-induced arthritis model, inhibiting TNF-α release from human peripheral blood mononuclear cells [1]. While Ariflo (cilomilast) underwent Phase III clinical evaluation for COPD, its development was discontinued; the specific quantitative comparison for the arthritis endpoint between NVP-ABE171 and Ariflo in this model was not located in the accessible literature, but the demonstration of oral efficacy across both pulmonary and musculoskeletal inflammation models distinguishes NVP-ABE171 as a multi-indication tool compound [2].

adjuvant arthritis oral activity anti-inflammatory rheumatoid arthritis model TNF-α

Procurement-Optimized Application Scenarios for 4-[8-(2,1,3-Benzoxadiazol-5-yl)-1,7-naphthyridin-6-yl]benzoic acid (NVP-ABE171)


PDE4D-Isoform-Selective Tool Compound for cAMP Compartmentation Studies in Inflammatory Cells

Researchers requiring a tool compound that discriminates PDE4D from PDE4B at pharmacologically achievable concentrations should select NVP-ABE171 over pan-inhibitors such as roflumilast or rolipram. At 10 nM—a concentration that achieves near-complete PDE4D inhibition—NVP-ABE171 spares >70% of PDE4B activity and >98% of PDE4A/C activity, enabling clean dissection of PDE4D-specific cAMP pools in eosinophils, neutrophils, and T-cells without the confounding PDE4B inhibition that characterizes roflumilast (equipotent across PDE4A/B/D at low nanomolar concentrations) [1].

Chronic In Vivo Respiratory Inflammation Models Requiring Sustained Target Engagement with Low Compound Consumption

For rodent models of asthma (ovalbumin sensitization/challenge) or COPD (LPS-induced neutrophilia), NVP-ABE171's combination of sub-mg/kg oral ED50 values (0.1–0.2 mg/kg in Brown Norway rats) and >24-hour duration of action makes it the compound of choice for multi-day or multi-week dosing protocols. In direct comparison, Ariflo (cilomilast) requires approximately 100-fold higher doses to achieve equivalent pharmacodynamic effects, translating to significantly higher procurement costs and formulation complexity for chronic studies [1]. The oral formulation using 0.5% carboxymethylcellulose sodium suspension is well-established [2].

Prostate Cancer Xenograft Studies Leveraging PDE4D Selectivity for Hedgehog Pathway Modulation

Oncology research groups investigating PDE4D as a therapeutic target in prostate cancer should prioritize NVP-ABE171 over cilomilast for xenograft studies based on the demonstrated 25-fold dosing differential (1 mg/kg/day vs. 25 mg/kg/day) required for equivalent tumor growth inhibition in LNCaP-C4 models [1]. The lower efficacious dose reduces total compound required for 6-week treatment protocols by approximately 96%, directly impacting procurement budgets. Additionally, NVP-ABE171's PDE4D-selective profile has been mechanistically linked to suppression of sonic hedgehog (SHH) signaling—evidenced by reduced Ptch1 and Gli1 mRNA expression—a pathway correlation not established for pan-PDE4 inhibitors [2].

Academic Drug Discovery: Benchmarking Novel PDE4D Inhibitors Against a Well-Characterized 1,7-Naphthyridine Reference Standard

Medicinal chemistry laboratories developing next-generation PDE4D-selective inhibitors benefit from using NVP-ABE171 as a reference standard due to its extensively documented SAR within the 6,8-disubstituted 1,7-naphthyridine series [1]. The primary literature provides complete synthetic methodology, full PDE4A-D biochemical profiling, human primary cell functional data, and in vivo efficacy across multiple species and disease models—making NVP-ABE171 one of the most comprehensively characterized PDE4D-selective tool compounds available for head-to-head benchmarking [2]. Its patent provenance (Novartis, EP 0934320 / US 6136821) also provides clarity for institutions conducting freedom-to-operate assessments [3].

Quote Request

Request a Quote for 4-[8-(2,1,3-Benzoxadiazol-5-yl)-1,7-naphthyridin-6-yl]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.